molecular formula C17H19NO4S B4742856 4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine

4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine

Cat. No.: B4742856
M. Wt: 333.4 g/mol
InChI Key: OGZYTUAGONPHMU-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine is an organic compound with the molecular formula C17H19NO4S It is a morpholine derivative where the morpholine ring is substituted with a sulfonyl group attached to a biphenyl system, which in turn has a methoxy group on one of the phenyl rings

Biochemical Analysis

Biochemical Properties

4-[(4’-Methoxy-4-biphenylyl)sulfonyl]morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as stromelysin-1, which is involved in the degradation of extracellular matrix components . The interaction with stromelysin-1 suggests that 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine may have potential applications in modulating extracellular matrix remodeling processes. Additionally, this compound can bind to specific proteins, influencing their activity and stability.

Cellular Effects

The effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function.

Molecular Mechanism

At the molecular level, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels within cells. For example, it may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical applications.

Subcellular Localization

4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine is unique due to the presence of both a sulfonyl group and a methoxy-substituted biphenyl system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-6-2-14(3-7-16)15-4-8-17(9-5-15)23(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZYTUAGONPHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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